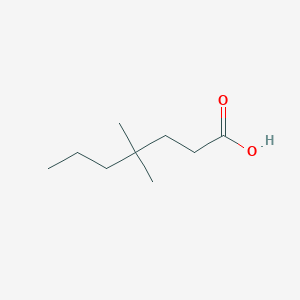
Neodecanoic acid, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodecanoic acid, potassium salt: is a chemical compound with the molecular formula C10H19KO2. It is derived from neodecanoic acid, a branched-chain carboxylic acid. This compound is known for its excellent emulsifying, dispersing, wetting, permeating, cleansing, and solubilizing abilities . It is widely used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neodecanoic acid, potassium salt is synthesized by reacting neodecanoic acid with potassium hydroxide or potassium carbonate . The reaction typically involves the following steps:
- Dissolving neodecanoic acid in a suitable solvent.
- Adding potassium hydroxide or potassium carbonate to the solution.
- Stirring the mixture at an appropriate temperature until the reaction is complete.
- Isolating the product by filtration or evaporation of the solvent.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous reactors and automated systems to control temperature, pressure, and mixing.
Análisis De Reacciones Químicas
Types of Reactions: Neodecanoic acid, potassium salt undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form neodecanoic acid and the corresponding potassium salt.
Esterification: Reacts with alcohols to form esters.
Substitution: Can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Neutralization: Typically involves strong acids like hydrochloric acid or sulfuric acid.
Esterification: Requires alcohols and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Substitution: Involves halogens or other electrophiles under appropriate conditions.
Major Products Formed:
Neutralization: Neodecanoic acid and potassium chloride or potassium sulfate.
Esterification: Neodecanoate esters.
Substitution: Substituted neodecanoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Neodecanoic acid, potassium salt is used in chromatography, particularly in reverse-phase high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds .
Biology: In biological research, it is used as a reagent for the preparation of various biochemical compounds and as a surfactant in cell culture media.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Coatings and Paints: Used as a stabilizer and dispersing agent in coatings and paints.
Lubricants: Enhances the stability and performance of lubricants.
Adhesives: Improves the properties of adhesives by providing better viscosity control and durability.
Mecanismo De Acción
The mechanism of action of neodecanoic acid, potassium salt involves its ability to interact with various molecular targets and pathways. Its surfactant properties allow it to reduce surface tension, enhance wetting, and improve the solubility of hydrophobic compounds. This makes it effective in emulsifying and dispersing applications. Additionally, its branched structure provides steric hindrance, which contributes to its stability and resistance to degradation .
Comparación Con Compuestos Similares
- 2,2,3,5-Tetramethylhexanoic acid
- 2,4-Dimethyl-2-isopropylpentanoic acid
- 2,5-Dimethyl-2-ethylhexanoic acid
- 2,2-Dimethyloctanoic acid
- 2,2-Diethylhexanoic acid
Comparison: Neodecanoic acid, potassium salt is unique due to its highly branched structure, which imparts superior properties such as high hydrophobicity, excellent outdoor durability, and better viscosity control. These properties make it more effective in applications requiring stability and resistance to environmental factors compared to its linear counterparts .
Propiedades
Número CAS |
26761-42-2 |
|---|---|
Fórmula molecular |
C10H19KO2 |
Peso molecular |
210.35 g/mol |
Nombre IUPAC |
potassium;7,7-dimethyloctanoate |
InChI |
InChI=1S/C10H20O2.K/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
QCVVTFGMXQFNJW-UHFFFAOYSA-M |
SMILES |
CC(C)(C)CC(C)(C)CC(=O)[O-].[K+] |
SMILES canónico |
CC(C)(C)CCCCCC(=O)[O-].[K+] |
Key on ui other cas no. |
26761-42-2 |
Descripción física |
Liquid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1629712.png)

![Furo[3,4-D]pyrimidine-5,7-dione](/img/structure/B1629714.png)

![1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1629717.png)





